N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide
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Overview
Description
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring
Preparation Methods
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide can be achieved through various synthetic routes. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole or thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new anticancer and anti-inflammatory drugs.
Industry: It is utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death . In anticancer research, it inhibits specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide is unique due to its dual benzothiazole and thiophene rings, which confer distinct chemical and biological properties. Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole ring but differ in their substituents and biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties.
Benzoxazole derivatives: These compounds have an oxygen atom in place of the sulfur atom in the benzothiazole ring, leading to different chemical reactivity and applications.
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide stands out due to its combined structural features, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-5-6-10-12(9(8)2)15-14(20-10)17-16-13(18)11-4-3-7-19-11/h3-7H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDPUYGIQCQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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